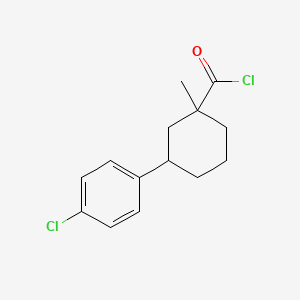

![molecular formula C19H16N6OS B2984848 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863452-70-4](/img/structure/B2984848.png)

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

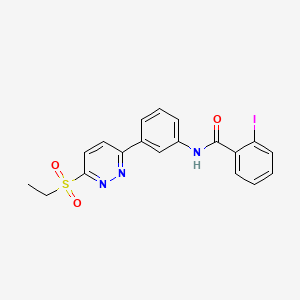

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their antiproliferative activity against several cancer cell lines .

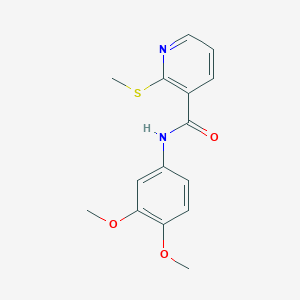

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and class. It contains a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a bicyclic structure consisting of a triazole ring fused with a pyrimidine ring . It also has a benzyl group and a phenylacetamide group attached to the triazolopyrimidine core via a sulfur atom .Wissenschaftliche Forschungsanwendungen

Potential Antiasthma Agents

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide, have been found active as mediator release inhibitors in the human basophil histamine release assay, suggesting potential applications in antiasthma treatments. These compounds were synthesized using a sequence of reactions involving arylamidines, indicating their promise for further pharmacological and toxicological study (Medwid et al., 1990).

Antimicrobial Agents

A study on the synthesis and structure-activity relationship of thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, demonstrated their potential as antimicrobial agents. Some synthesized compounds showed higher potency than standard drugs like Amphotericin B against certain fungi, indicating their effectiveness in combating microbial infections (Mabkhot et al., 2016).

Insecticidal Applications

A range of heterocycles, including triazolo[1,5-a]pyrimidine derivatives, have been synthesized and assessed as insecticidal agents against the cotton leafworm. These compounds, originating from a cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor, exhibited potential as effective insecticides, suggesting a possible application in agricultural pest control (Fadda et al., 2017).

Antitumor Agents

The synthesis of various thiazolopyrimidine derivatives, including triazolo and triazinopyrimidine derivatives, has shown promising results in antimicrobial activity, with a subset of compounds also demonstrating potential as antitumor agents. This indicates the application of such compounds in cancer research and potential therapeutic developments (Said et al., 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The downstream effect of this disruption is the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The compound’s action results in significant inhibition of cell proliferation in various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Eigenschaften

IUPAC Name |

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c26-16(22-15-9-5-2-6-10-15)12-27-19-17-18(20-13-21-19)25(24-23-17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAQWGSMZKMFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2984772.png)

![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)

![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)